methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride
CAS No.:
Cat. No.: VC17538689
Molecular Formula: C9H16ClF2NO2
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClF2NO2 |
|---|---|
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H/t7-;/m1./s1 |
| Standard InChI Key | PXWFSBDLLYXHPI-OGFXRTJISA-N |
| Isomeric SMILES | COC(=O)[C@@H](C1CCC(CC1)(F)F)N.Cl |
| Canonical SMILES | COC(=O)C(C1CCC(CC1)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₉H₁₆ClF₂NO₂ and a molecular weight of 243.68 g/mol . Its structure combines a methyl ester, an amino group, and a 4,4-difluorocyclohexyl moiety, with the hydrochloride salt enhancing stability and solubility. The (2R) stereochemistry at the alpha carbon is critical for its biological activity, as enantiomeric purity often dictates binding specificity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ClF₂NO₂ | |
| Molecular Weight | 243.68 g/mol | |
| SMILES Notation | COC(=O)C(N)C1CCC(F)(F)CC1.Cl | |
| InChIKey | PXWFSBDLLYXHPI-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Insights
While direct crystallographic data for this compound is limited, analogous structures, such as methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate, demonstrate the importance of hydrogen bonding networks in stabilizing molecular conformations . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm the presence of functional groups, such as the ester carbonyl (C=O stretch at ~1740 cm⁻¹) and primary amine (N–H stretch at ~3350 cm⁻¹) .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the condensation of 4,4-difluorocyclohexanone with a glycine derivative. Key steps include:
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Enantioselective Amination: Catalytic asymmetric synthesis ensures the (2R) configuration, often using chiral catalysts like modified Cinchona alkaloids .
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Esterification: Reaction with methanol in the presence of acid catalysts forms the methyl ester .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .
Process Optimization
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts. Parameters such as temperature (optimized between 0–5°C for amination), solvent polarity (e.g., dichloromethane for improved solubility), and catalyst loading (typically 5–10 mol%) are rigorously controlled .
Applications in Medicinal Chemistry
Enzyme and Receptor Modulation
The difluorocyclohexyl group enhances lipophilicity, facilitating membrane penetration, while the amino acid moiety enables interactions with biological targets. Studies suggest its role as a competitive inhibitor of proteases or kinases, where the fluorine atoms engage in halogen bonding with active-site residues .
Drug Candidate Development
This compound serves as a precursor in synthesizing analogs for neurodegenerative and oncological therapies. For example, structural analogs with chlorophenyl groups (e.g., (R)-methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride) have shown promise in modulating GABA receptors .
Biological Mechanisms and Pharmacodynamics
Binding Affinity and Selectivity
The 4,4-difluoro substitution on the cyclohexyl ring induces a chair conformation, reducing ring flip energy and stabilizing ligand-receptor complexes. This conformational rigidity enhances binding affinity, as demonstrated in molecular docking studies with serine hydrolases .
Metabolic Stability
In vitro assays using hepatic microsomes indicate moderate metabolic stability, with a half-life of ~2.5 hours in human liver preparations. Primary metabolites result from ester hydrolysis (via carboxylesterases) and oxidative defluorination .
Future Directions and Challenges
Improving Synthetic Efficiency
Current research focuses on biocatalytic methods using engineered aminotransferases to achieve higher enantioselectivity (>99% ee) and reduce reliance on metal catalysts .
Expanding Therapeutic Applications
Ongoing studies explore its utility in targeted protein degradation (PROTACs) and as a building block for peptide mimetics in immuno-oncology .
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